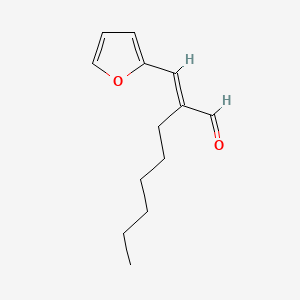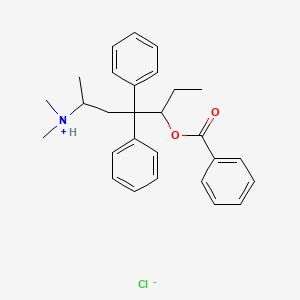
3-Chloro-2-fluorobenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorobenzaldehyde oxime can be synthesized through the reaction of 3-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Chloro-2-fluorobenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-2-fluorobenzaldehyde oxime+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-2-fluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde oximes with various functional groups.
科学的研究の応用
3-Chloro-2-fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-chloro-2-fluorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or act as a ligand in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in mechanistic studies.
類似化合物との比較
Similar Compounds
3-Chloro-2-fluorobenzaldehyde: The parent compound without the oxime group.
2-Chloro-3-fluorobenzaldehyde oxime: An isomer with different positions of chlorine and fluorine.
4-Chloro-2-fluorobenzaldehyde oxime: Another isomer with different substitution patterns.
Uniqueness
3-Chloro-2-fluorobenzaldehyde oxime is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
特性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC名 |
(NE)-N-[(3-chloro-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
InChIキー |
DVVQELKQJJTHIY-ONNFQVAWSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)F)/C=N/O |
正規SMILES |
C1=CC(=C(C(=C1)Cl)F)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

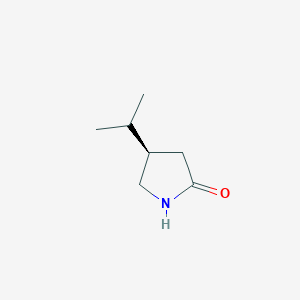
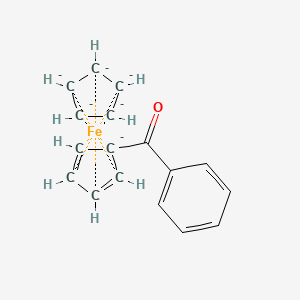
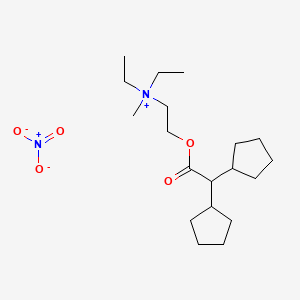
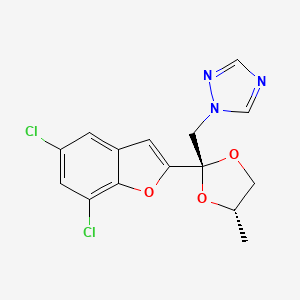

![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
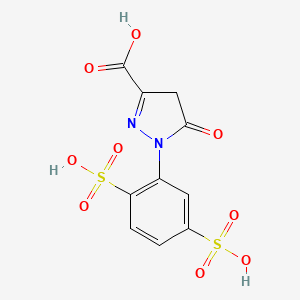
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

